2-Amino-2-methylbutan-1-ol
Overview
Description
2-Amino-2-methylbutan-1-ol is an organic compound with the molecular formula C5H13NO. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
2-Amino-2-methylbutan-1-ol, also known as L-valinol , is a small molecule that belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .
Mode of Action
It is known that 1,2-aminoalcohols, the class of compounds to which this compound belongs, can participate in various biochemical reactions due to the presence of both amine and alcohol functional groups .
Biochemical Pathways
It’s worth noting that amino alcohols like this compound can be involved in a variety of biochemical reactions due to their dual functionality .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
It has been used in the synthesis of 1-allyl-2-pyrroleimines and as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place at a temperature between 2 - 8 °C . These conditions can help maintain the stability of the compound and potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with ammonia in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methyl-2-butanone oxime. This method is preferred due to its high yield and cost-effectiveness. The reaction is carried out under controlled conditions to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-amino-2-methylbutanoic acid.
Reduction: It can be reduced to form 2-amino-2-methylbutane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: 2-Amino-2-methylbutanoic acid
Reduction: 2-Amino-2-methylbutane
Substitution: 2-Amino-2-methylbutyl chloride
Scientific Research Applications
2-Amino-2-methylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butanol: Similar in structure but lacks the amino group.
2-Amino-3-methyl-1-butanol: Similar but with a different position of the amino group.
1-Butanol, 2-methyl-: Another isomer with a different arrangement of the carbon chain.
Uniqueness
2-Amino-2-methylbutan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
2-amino-2-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKGDMNPQAZMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436195 | |
Record name | 2-amino-2-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10196-30-2 | |
Record name | 2-amino-2-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about the stereochemistry of reactions involving 2-Amino-2-methylbutan-1-ol?
A: The research primarily investigates the stereochemical outcome of reactions involving derivatives of this compound, specifically focusing on the formation and rearrangement of the related carbonium ion. The deamination of (+)(R)-2-Amino-2-methylbutan-1-ol yielded (−)(R)-2-Methylbutanal with a significant degree of racemization (70%), indicating a partially stereospecific reaction mechanism. [] This suggests that the reaction doesn't proceed solely through a synchronous 1,2 hydride shift but likely involves unsymmetrically solvated carbonium ion intermediates. The research highlights the importance of considering stereochemical aspects when studying reactions involving this compound and its derivatives.
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